molecular formula C13H22N2O2 B605772 AZD6564 CAS No. 1251841-50-5

AZD6564

Cat. No. B605772
CAS RN: 1251841-50-5
M. Wt: 238.33
InChI Key: ORLPPUHANSFJCS-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD6564 is a fibrinolysis inhibitor which acts via interference of a protein-​protein interaction.

Scientific Research Applications

Synthesis and Development

  • A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564 : Andersen, S., et al. (2014) developed a practical, chromatography-free synthesis of AZD6564. This method, starting from methyl 2-chloroisonicotinate, resulted in an overall yield of 7% and involved notable steps like Negishi coupling and enzymatic resolution of a racemic ester (Andersen et al., 2014).

Mechanism of Action

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction : Cheng, L., et al. (2014) identified AZD6564 as a novel oral fibrinolysis inhibitor, acting as a lysine mimetic and binding to the lysine binding site in plasmin. This inhibits plasmin's binding to fibrin, thus blocking the protein-protein interaction essential for fibrinolysis (Cheng et al., 2014).

Comparative Studies and Applications

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy, and olaparib activity : Fok, J. H. L., et al. (2019) explored the efficacy of AZD7648, a potent DNA-PK inhibitor, in enhancing the effects of radiation and chemotherapy. This study highlighted the potential of AZD7648 in combination with other therapies like olaparib for sustained tumor regression (Fok et al., 2019).

Preclinical and Clinical Investigations

  • Abstract CT248: AZD7648: A Phase I/IIa first-in-human trial of a novel, potent, and selective DNA-PK inhibitor in patients with advanced malignancies : Yap, T., et al. (2020) conducted a Phase I/IIa trial assessing the safety, tolerability, and early clinical activity of AZD7648 in patients with advanced malignancies. This study provided insights into the potential clinical application of AZD7648 as monotherapy or in combination with other agents like doxorubicin or olaparib (Yap et al., 2020).

properties

CAS RN

1251841-50-5

Product Name

AZD6564

Molecular Formula

C13H22N2O2

Molecular Weight

238.33

IUPAC Name

5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1

InChI Key

ORLPPUHANSFJCS-VHSXEESVSA-N

SMILES

O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-6564;  AZD 6564;  AZD6564

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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